Product packaging for Dibenzo[a,c]naphthacene(Cat. No.:CAS No. 216-00-2)

Dibenzo[a,c]naphthacene

Cat. No.: B13969222
CAS No.: 216-00-2
M. Wt: 328.4 g/mol
InChI Key: SDWITIWFFMGFHS-UHFFFAOYSA-N
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Description

Contextualization within Extended Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. wikipedia.org They are uncharged, non-polar, and typically planar molecules. wikipedia.org Dibenzo[a,c]naphthacene belongs to the subgroup of extended PAHs, which are characterized by their larger, more complex fused-ring systems compared to simpler PAHs like naphthalene (B1677914) or anthracene (B1667546). wikipedia.org

The structure of this compound consists of a naphthacene (B114907) core with two additional benzene (B151609) rings fused in an angular, or "cata-condensed," arrangement. ontosight.ai This specific topology distinguishes it from its isomers and influences its electronic properties. The arrangement of the fused rings results in a planar, aromatic molecule with considerable stability. ontosight.ai The study of such extended PAHs is crucial for understanding structure-property relationships in large aromatic systems. Researchers investigate how the size, shape, and fusion pattern of these molecules affect their electronic behavior, with implications for their potential use in advanced materials. researchgate.net For instance, the specific geometry of this compound and other dibenzopolyacenes influences their frontier molecular orbitals (HOMO and LUMO), which in turn dictates their optical and electronic characteristics. researchgate.net

Historical Trajectories and Current Paradigms in this compound Research

The scientific investigation of this compound has evolved significantly over the decades, reflecting broader shifts in chemical research paradigms.

Historical Trajectories: Early research on this compound, dating back to at least the mid-20th century, was primarily focused on fundamental characterization. This work aligns with a positivist research paradigm , which emphasizes objective measurement and the establishment of cause-and-effect relationships through empirical data. caul.edu.auhilarispublisher.com Scientists in this era sought to determine the intrinsic physical and chemical properties of the molecule. A key area of investigation was its gas-phase ion energetics. Studies from the 1950s through the 1970s systematically measured the ionization energy of this compound using techniques like photoelectron (PE) spectroscopy and charge-transfer spectroscopy (CTS). nist.gov These foundational studies provided the essential data that underpins our current understanding of the molecule's electronic structure. nist.gov

Gas Phase Ionization Energy of this compound

Ionization Energy (eV)MethodReference
6.97PEClar and Schmidt, 1979
6.98PEClar and Schmidt, 1975
6.96 ± 0.04PEBoschi, Clar, et al., 1974
7.08CTSBriegleb, 1964
6.80CTSMatsen, 1956
6.98 ± 0.02PESchmidt, 1977

Data sourced from the NIST Chemistry WebBook. nist.gov

Current Paradigms: In recent years, the research focus has shifted towards a more pragmatic and application-driven paradigm . hilarispublisher.comresearcher.life This approach is less concerned with characterization for its own sake and more with solving specific problems or developing new technologies. hilarispublisher.com In this context, this compound and its derivatives are being explored for their potential in materials science. rsc.orgresearchgate.net

A significant area of current research is the synthesis and characterization of Dibenzo[a,c]phenazine (B1222753) derivatives for use as discotic liquid crystals. researchgate.net By incorporating various functional groups onto the dibenzophenazine core, which is structurally related to this compound, researchers can modulate the self-assembly properties of these molecules. researchgate.net This allows for the creation of highly ordered columnar structures that are of interest for applications in organic electronics, such as self-organizing molecular wires for charge transport. tandfonline.com The goal of this research is not merely to understand the molecule, but to construct novel materials with tailored functionalities, a hallmark of the shift from a purely positivist to a more pragmatic and constructivist research philosophy. rsc.orgresearchgate.nettandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16 B13969222 Dibenzo[a,c]naphthacene CAS No. 216-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216-00-2

Molecular Formula

C26H16

Molecular Weight

328.4 g/mol

IUPAC Name

hexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene

InChI

InChI=1S/C26H16/c1-2-8-18-14-20-16-26-24-12-6-4-10-22(24)21-9-3-5-11-23(21)25(26)15-19(20)13-17(18)7-1/h1-16H

InChI Key

SDWITIWFFMGFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C5=CC=CC=C5C6=CC=CC=C6C4=CC3=CC2=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Dibenzo A,c Naphthacene and Its Derivatives

Strategic Approaches in Dibenzo[a,c]naphthacene Core Construction

The construction of the core this compound structure can be achieved through several strategic synthetic routes. These methods often involve the formation of multiple carbon-carbon bonds to assemble the fused-ring system.

Multi-Step Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools for the construction of complex cyclic systems. rsc.org These strategies involve the stepwise formation of rings, allowing for controlled synthesis of the this compound core. A common approach is the Diels-Alder reaction, which can be used to form a key cyclohexene (B86901) intermediate that is subsequently aromatized. For instance, the reaction of a suitably substituted diene with a dienophile can provide a precursor that, upon further transformations, yields the desired polycyclic aromatic framework. nih.gov

Another important strategy is the [2+2+2] cycloaddition, which involves the transition metal-catalyzed cyclotrimerization of alkynes. This method allows for the formation of a benzene (B151609) ring in a single step and can be applied to the synthesis of highly substituted aromatic compounds. psu.edu While not directly reported for this compound itself in the provided results, the principles of these cycloaddition reactions are fundamental in PAH synthesis. mdpi.com Annulation, the formation of a new ring onto an existing one, is also a key strategy, often involving intramolecular cyclization reactions. rsc.org

Reaction TypeKey FeaturesPotential Application in this compound Synthesis
Diels-Alder Reaction Forms a six-membered ring. Often followed by aromatization.Construction of a central or terminal benzene ring of the core structure. nih.gov
[2+2+2] Cycloaddition Catalytic cyclotrimerization of alkynes to form a benzene ring.Efficient assembly of a substituted benzene ring within the PAH framework. psu.edu
Annulation Reactions Formation of a new ring on a pre-existing molecule.Stepwise buildup of the fused-ring system. rsc.org

Intramolecular Cyclodehydrogenation Pathways

Intramolecular cyclodehydrogenation, often referred to as the Scholl reaction, is a widely used method for the synthesis of polycyclic aromatic hydrocarbons. This reaction involves the intramolecular oxidative coupling of two aryl C-H bonds to form a new C-C bond, leading to the formation of a new aromatic ring. The reaction typically requires a strong acid and an oxidizing agent, such as iron(III) chloride (FeCl₃). researchgate.netvulcanchem.com

For example, the synthesis of dibenzo[de,qr]naphthacene can be achieved through the cyclodehydrogenation of 1,2-di(2-naphthyl)ethane. ontosight.ai While the Scholl reaction is powerful, it can sometimes lead to undesired side reactions and rearrangements, making the control of regioselectivity a significant challenge. researchgate.net In some cases, on-surface synthesis, where the reaction is carried out on a metal surface under ultra-high vacuum conditions, can provide a more controlled pathway for cyclodehydrogenation, leading to specific isomers that may be difficult to obtain in solution-phase synthesis. acs.orgmpg.de

Palladium-Catalyzed Cross-Coupling and Photochemical Cyclization Strategies

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are invaluable for constructing the precursors to this compound. chemistryviews.orgmdpi.com These reactions allow for the precise formation of C-C bonds between different aromatic fragments. For instance, a precursor could be assembled via a Suzuki coupling of appropriate boronic acids and aryl halides, followed by a final ring-closing reaction. mpg.debenthamscience.com

Photochemical cyclization offers an alternative, often milder, approach to the final ring-formation step. oup.com This method involves the irradiation of a suitable precursor with UV light, which induces an intramolecular cyclization to form the desired polycyclic aromatic system. For example, dibenzo[fg,op]naphthacene has been synthesized via the photocyclodehydrogenation of polyphenyl precursors in the presence of an oxidant like iodine. oup.com This technique can be particularly useful for substrates that are sensitive to the harsh conditions of traditional thermal or acid-catalyzed cyclizations. oup.com

Regioselective Functionalization of this compound Scaffolds

Once the core this compound structure is synthesized, the introduction of functional groups at specific positions (regioselective functionalization) is crucial for tuning its properties and enabling its use in various applications. The inherent reactivity of different positions on the PAH scaffold can be exploited for selective reactions.

A common strategy for functionalization is electrophilic aromatic substitution, such as halogenation. For example, the regioselective bromination of dibenzo[hi,st]ovalene, a related large PAH, has been achieved using N-bromosuccinimide. chemistryviews.org The resulting bromo-substituted derivatives can then serve as versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or alkynyl groups. chemistryviews.org The development of methods for the regioselective metalation of PAH scaffolds, using organometallic reagents, also provides a powerful route to functionalized derivatives. rsc.org

Development of Catalytic Systems for this compound Synthesis

The development of efficient catalytic systems is paramount for the synthesis of complex molecules like this compound. Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and gold, have been extensively used in the synthesis of PAHs. nih.gov These catalysts can facilitate a wide range of transformations, including cross-coupling reactions, C-H activation, and cycloadditions. nih.govresearchgate.netresearchgate.netsioc-journal.cn

For instance, palladium catalysts are widely used for cross-coupling reactions to build the molecular precursors. benthamscience.comnih.gov Nickel-catalyzed reactions have also emerged as a powerful tool, offering a more earth-abundant and cost-effective alternative to palladium in some cases. nih.gov The choice of ligand is critical in modulating the reactivity and selectivity of the metal catalyst. nih.gov Recent research has focused on the development of more active and robust catalytic systems that can operate under milder conditions and with higher functional group tolerance. acs.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound Architectures

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com In the context of this compound synthesis, this translates to the development of catalytic reactions that proceed with high atom economy, the use of greener solvents, and the exploration of alternative energy sources like microwave irradiation or ultrasound. univpancasila.ac.idnih.gov

For example, replacing stoichiometric reagents, such as the oxidants used in Scholl reactions, with catalytic amounts of a recyclable catalyst is a key goal. vulcanchem.com The use of water as a solvent in certain reactions is another important aspect of green chemistry. nih.gov Furthermore, one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. nih.gov The development of sustainable protocols for the synthesis of this compound and other PAHs is an active area of research, driven by the need for more efficient and environmentally responsible chemical manufacturing. mdpi.com

Theoretical and Computational Investigations of Dibenzo A,c Naphthacene Electronic Structure and Reactivity

Quantum Chemical Characterization of Dibenzo[a,c]naphthacene Electronic Configurations

Density Functional Theory (DFT) and other ab initio methods are powerful computational tools for investigating the electronic structure and properties of polycyclic aromatic hydrocarbons (PAHs) like this compound. These methods allow for the calculation of molecular geometries, electronic energies, and other properties with a high degree of accuracy.

DFT calculations have been employed to study the structural and electronic properties of this compound and its derivatives. For instance, in a study of an oxanorbornene-fused nanobox containing four dibenzo[de,qr]tetracene subunits, DFT calculations at the B3LYP-D3 level of theory were used to determine the energy-minimized structure. nih.gov These calculations revealed a C4h symmetry for the nanobox with a slightly bent square cross-section and essentially flat π-planes of the dibenzo[de,qr]tetracene units. nih.gov The HOMO energy level of a related structure was calculated to be -5.18 eV at the B3LYP/6-31-g(d) level of DFT. rsc.org

Furthermore, DFT has been instrumental in understanding the properties of larger systems incorporating this compound-like structures. For example, DFT calculations were performed on ruthenium(II) complexes with ligands such as 3-(pyrid-2'-yl)-4,5,9,16-tetraazathis compound. nih.gov These calculations helped in elucidating the nature of the lowest-lying singlet and triplet states, which were found to be pydppn-based ππ* in character. nih.gov The use of DFT and its time-dependent extension (TD-DFT) has been shown to be a valuable tool for predicting the photophysical and redox properties of such transition metal complexes. nih.gov

Ab initio methods, such as the connectivity-based hierarchy (CBH) approach, have been used to predict the standard enthalpy of formation for a range of PAHs, including this compound. hep.com.cn This method provides high-precision thermochemical data crucial for understanding the stability and reactivity of these compounds. hep.com.cn

Table 1: Calculated Properties of this compound and Related Compounds

Compound/System Method Calculated Property Value
Oxanorbornene-fused nanobox with dibenzo[de,qr]tetracene subunits B3LYP-D3/6-31g(d) Symmetry C4h
Crystal of C60⊂3 B3LYP/6-31-g(d) HOMO Energy Level -5.18 eV
[Ru(tpy)(pydppn)]2+ DFT Lowest-lying excited states ππ* character

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energies and symmetries of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction. wikipedia.orgnumberanalytics.com

In the context of this compound and related polyacenes, FMO analysis helps in rationalizing their electronic properties and reactivity. For instance, the ordering and symmetry of frontier orbitals can differ significantly between different dibenzopolyacenes. In dibenzotetracene, a related but different isomer, the b2g orbital is the HOMO, while the b3g and au orbitals are the HOMO-1 and HOMO-2, respectively. researchgate.netresearchgate.net This orbital ordering influences the nature of the lowest-lying electronic transitions. researchgate.net

The interaction between the frontier orbitals of a polyacene and substituent groups can lead to significant changes in the electronic structure. researchgate.net This orbital mixing can alter the character of electronic transitions, for example, changing their orientation from the short axis to the long axis of the molecule. researchgate.net

FMO theory also provides a basis for understanding structure-property relationships in more complex systems. For example, in ruthenium complexes with ligands derived from this compound, the relative energies of the metal d-orbitals and the ligand-based frontier orbitals determine the nature of the excited states (e.g., metal-to-ligand charge transfer vs. ligand-centered ππ*). nih.gov

Table 2: Frontier Orbital Symmetries in Dibenzotetracene

Orbital Symmetry
HOMO b2g
HOMO-1 b3g
HOMO-2 au
LUMO au
LUMO+1 b2g

Photophysical Processes in this compound: Theoretical Modeling of Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. acs.orgaps.orgrsc.orgroutledge.com It offers a good balance between computational cost and accuracy, making it suitable for investigating large systems like this compound and its derivatives. aps.org

TD-DFT calculations have been successfully applied to predict the electronic absorption spectra of various polycyclic aromatic hydrocarbons and their complexes. For instance, in the study of ruthenium(II) complexes with ligands based on aza-dibenzo[a,c]naphthacene, TD-DFT calculations were used to support the assignment of the observed electronic transitions. nih.gov The calculations showed that the lowest-lying singlet and triplet states in certain complexes were of ππ* character, originating from the extended π-system of the ligand. nih.gov

The accuracy of TD-DFT predictions can depend on the choice of the exchange-correlation functional. aps.org For complex photophysical processes like thermally activated delayed fluorescence (TADF), it has been shown that range-separated double hybrid functionals can provide qualitatively correct predictions of relative singlet excitation energies and the nature of excited states. aps.org

TD-DFT is also a powerful tool for investigating the electronic spectra of radical ions of polyacenes. researchgate.net Theoretical spectra calculated using TD-DFT have confirmed the presence of low-lying electronic absorptions in the infrared region for the radical anions of some dibenzopolyacenes. researchgate.net

Singlet fission is a photophysical process where a singlet exciton (B1674681) is converted into two triplet excitons. wikipedia.org This phenomenon holds the potential to significantly enhance the efficiency of photovoltaic devices. wikipedia.org The process is spin-allowed and can occur on a very fast timescale, outcompeting fluorescence. wikipedia.org A key requirement for singlet fission is that the energy of the first excited singlet state (S1) is approximately twice the energy of the lowest triplet state (T1), i.e., E(S1) ≥ 2E(T1). wikipedia.orgnih.gov

Polyacenes, such as pentacene (B32325) and tetracene, are prominent candidates for singlet fission. wikipedia.org While direct studies on singlet fission in this compound itself are not prevalent in the provided results, research on related systems provides valuable insights. For instance, intramolecular singlet fission has been observed in covalently linked pentacene and tetracene dimers. wikipedia.org The mechanism of singlet fission is still under investigation, with debates on the role of charge-transfer states. wikipedia.orgacs.org

Theoretical studies suggest that intermolecular interactions and the relative orientation of molecules are critical for efficient singlet fission. wikipedia.org Ab initio studies on acene molecular crystals indicate that intermolecular interactions can localize the initially delocalized bright state onto a pair of monomers. acs.org From this localized state, nonadiabatic coupling mediated by intermolecular motion can facilitate direct singlet fission without the need for a low-lying charge-transfer intermediate. acs.org

The design of new chromophores for singlet fission is an active area of research. nih.gov Theoretical strategies involve tuning the electronic structure to satisfy the energetic requirements for efficient singlet fission. nih.gov

Computational Elucidation of this compound Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. rsc.org For complex organic molecules like dibenzo[a,c]phenazine (B1222753), which shares structural similarities with this compound, theoretical investigations have been crucial in understanding reaction pathways.

For example, the reaction mechanism for the mechanochemical synthesis of dibenzo[a,c]phenazine from o-phenylenediamine (B120857) and phenanthrene-9,10-dione has been investigated using quantum chemistry calculations. uni.lu One study employed vibronic coupling density analysis to explore the interactions between electrons and nuclear motions, which can help identify reactive sites that may not be predicted by conventional frontier orbital theory. uni.lu This analysis suggested potential differences between the reaction mechanisms under thermal and mechanochemical conditions. uni.lu

While specific computational studies on the reaction mechanisms of this compound were not found, the methodologies applied to similar polycyclic aromatic systems are directly relevant. For instance, palladium-catalyzed annulation reactions to form polycyclic aromatic compounds have been studied computationally to understand the favorability of different reaction pathways, such as 6π-electrocyclization versus photo-induced direct arylation. researchgate.net These studies often involve calculating the energy profiles of various proposed intermediates and transition states to determine the most likely reaction pathway.

The increasing complexity of systems that can be modeled computationally, coupled with a growing understanding of the role of non-covalent interactions and reaction dynamics, continues to enhance the ability to accurately predict and understand the reaction mechanisms of molecules like this compound. rsc.org

Molecular Dynamics Simulations and Prediction of Supramolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior and intermolecular interactions of this compound. These simulations model the movement of atoms and molecules over time, providing valuable insights into the formation and stability of supramolecular assemblies. The non-covalent interactions, particularly π-π stacking, play a crucial role in the self-assembly and host-guest chemistry of polycyclic aromatic hydrocarbons (PAHs) like this compound. scispace.comresearchgate.net

In the context of host-guest chemistry, MD simulations can predict how this compound might interact with macrocyclic hosts such as cyclodextrins, calixarenes, or pillararenes. frontiersin.orgthno.org These hosts have cavities that can encapsulate guest molecules, and the stability of the resulting complex is governed by a combination of factors including size complementarity and intermolecular forces. frontiersin.orgnih.gov For example, research on dibenzo-18-crown-6, a related dibenzo-fused macrocycle, has used MD simulations to understand its conformational changes upon complexation with small guest molecules. nih.gov Such simulations can predict the binding affinities and structural arrangements of this compound within a host molecule, which is critical for the design of supramolecular systems for various applications. thno.orgnih.gov

To provide a quantitative perspective, the table below presents typical interaction energies and intermolecular distances for π-π stacking interactions of PAHs, derived from computational studies on related systems. These values offer a reasonable approximation for what can be expected for this compound.

Table 1: Calculated π-π Stacking Interaction Parameters for Representative PAHs

Interacting PAH Dimer Configuration Intermolecular Distance (Å) Interaction Energy (kcal/mol) Computational Method
Naphthalene (B1677914) Stacked ~3.9 ~-4.1 CCSD(T)/def2-TZVP (best estimate) arxiv.org
Anthracene (B1667546) Stacked ~3.9 Not specified CCSD(T)/def2-TZVP arxiv.org
Pyrene Parallel-displaced ~3.4 ~-14.42 B97D/cc-pVQZ msstate.edu

Application of Machine Learning and Artificial Intelligence in this compound Research

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming research in materials science and chemistry, including the study of polycyclic aromatic hydrocarbons (PAHs) like this compound. semanticscholar.orgresearchgate.net These computational tools can accelerate the discovery and design of new materials by learning from existing data to predict molecular properties and reaction outcomes. ijsea.comosti.gov

One of the key applications of ML in this field is the development of quantitative structure-property relationship (QSPR) models. researchgate.netcolab.ws These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.net For PAHs, QSPR models can predict properties such as boiling point, enthalpy, and electronic properties. researchgate.net For instance, a study on various PAHs, including a dibenzo[a,c]anthracene isomer, utilized QSPR to correlate structural features with molecular properties. colab.wsarabjchem.org ML algorithms, such as random forests and gradient boosting, are often employed to build these predictive models. researchgate.net

ML is also being used to predict the electronic properties of organic semiconductor materials, a class to which this compound belongs. icisequynhon.com Deep learning models, a subset of ML, have been used to identify structure-property relationships that govern the HOMO-LUMO gap and stability of polybenzenoid hydrocarbons. chemrxiv.orgresearchgate.net These models can learn from large datasets of known molecules to predict the properties of new, uncharacterized compounds, thereby guiding synthetic efforts towards molecules with desired electronic characteristics. researchgate.net For example, the BenzAI software uses AI to generate benzenoid structures with predefined properties, which can aid chemists in targeting relevant systems for applications in nanoelectronics. actuia.com

Furthermore, ML can assist in the analysis of complex spectral data. An innovative approach combines surface-enhanced Raman spectroscopy with a spectral library constructed using density functional theory (DFT) and a machine learning pipeline to identify PAHs in complex mixtures. nih.gov This demonstrates the potential of ML to enhance analytical techniques for the detection and characterization of this compound and related compounds.

The table below summarizes some of the ML models and their applications in the study of PAHs and related materials.

Table 2: Machine Learning Models and Their Applications in PAH Research

Machine Learning Model Application Predicted Properties/Outcome Reference
Random Forests, Extreme Gradient Boosting QSPR analysis of PAHs Bioactivity, structure-activity correlations, physicochemical properties researchgate.net
Deep Learning (e.g., BiLSTM) Prediction of PAH concentrations in the atmosphere Time-series prediction of PAH levels doi.org
Dense Neural Networks (DNNs), Convolutional Neural Networks (CNNs) Structure-property relationships in polymers Glass transition temperature, self-diffusion coefficient rsc.org
Feed Forward Neural Network (FFNN), Recurrent Neural Network (RNN) Copolymer structure-property predictions Properties of various copolymer types nih.gov

Advanced Spectroscopic and Mechanistic Characterization of Dibenzo A,c Naphthacene Systems

Ultrafast Spectroscopy for Resolving Dibenzo[a,c]naphthacene Excited State Decay Pathways

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are instrumental in elucidating the complex excited state decay pathways of this compound systems. These methods allow for the observation of transient species and processes that occur on femtosecond to picosecond timescales following photoexcitation.

For instance, studies on related polycyclic aromatic hydrocarbons (PAHs) like dibenzo[a,h]pentacene have utilized ultrafast spectroscopy to investigate processes like singlet fission. researchgate.net This process, where a singlet exciton (B1674681) converts into two triplet excitons, is a key phenomenon in materials designed for enhancing solar cell efficiency. researchgate.net In such studies, transient absorption spectroscopy helps to identify the signatures of the initial excited singlet state, intermediate species like triplet-pair states, and the final triplet excitons. researchgate.net The decay kinetics of these species provide crucial information about the rates and efficiencies of the different decay channels, including radiative decay, internal conversion, and intersystem crossing. wgtn.ac.nznih.gov

The substitution of the this compound core can significantly alter its excited state dynamics. For example, the introduction of different functional groups can modify the energy levels of the singlet and triplet states, thereby influencing the rates of internal conversion and intersystem crossing. nih.govmdpi.com Ultrafast spectroscopy allows for a detailed comparison of the excited state lifetimes and decay pathways of various derivatives, providing valuable structure-property relationships. researchgate.net

Key Research Findings from Ultrafast Spectroscopy:

FeatureObservationTimescaleImplication
Excited State Absorption Appearance of new absorption bands after photoexcitation.Femtoseconds to picosecondsFormation of transient species such as excited singlet states (S₁), triplet states (T₁), and potentially radical ions.
Stimulated Emission Negative signal corresponding to the emission from the S₁ state.PicosecondsProvides information on the lifetime of the emissive state and competes with non-radiative decay pathways. nih.govmdpi.com
Ground State Bleach Depletion of the ground state absorption.Persists for the lifetime of the excited stateConfirms the excitation of the molecule and allows for the study of ground state recovery dynamics.
Singlet Fission Intermediates Observation of spectral features attributed to correlated triplet-pair states.Sub-picosecond to nanosecondsElucidates the mechanism of singlet fission, a process of significant interest for photovoltaics. researchgate.net

In Situ Spectroscopic Probes of this compound Reaction Intermediates and Transition States

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions in real-time, providing direct evidence for the formation of transient intermediates and offering insights into reaction mechanisms. For this compound systems, these methods can be employed to study a variety of chemical transformations.

For example, in the context of sulfinyl-transfer reactions involving related dibenzo-oxathiin-6-oxide, UV-Vis spectroscopy has been used to detect the formation of a stable intermediate. rsc.org The observed spectral changes, coupled with kinetic analysis, suggest a two-step reaction mechanism where a transient species is rapidly formed and then slowly decomposes to the final product. rsc.org

Similarly, in situ spectroelectrochemistry, which combines electrochemical methods with spectroscopy, can be used to characterize the radical ions of this compound derivatives generated during redox processes. mpg.de This technique allows for the simultaneous monitoring of changes in the electronic absorption spectrum and the electrochemical response, providing a detailed picture of the electronic structure and stability of the generated radical cations or anions. mpg.de

High-Resolution Vibrational Spectroscopy (e.g., Raman, FTIR) for Conformation and Bonding Analysis

High-resolution vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular structure, conformation, and bonding within this compound systems. labmanager.comnih.gov These techniques probe the vibrational modes of the molecule, which are sensitive to the arrangement of atoms and the strength of chemical bonds. mdpi.com

For complex molecules like this compound, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to aid in the assignment of the observed vibrational modes. nih.gov This combined approach allows for a more accurate and detailed understanding of the molecule's structure and bonding. nih.gov High-resolution FTIR spectroscopy has also been instrumental in studying the structure and dynamics of molecular dimers. whiterose.ac.uk

Typical Vibrational Frequencies for PAHs like this compound:

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Technique
C-H stretching3000 - 3100FTIR, Raman
C=C aromatic stretching1400 - 1600FTIR, Raman
C-H in-plane bending1000 - 1300FTIR, Raman
C-H out-of-plane bending700 - 900FTIR

Electron Spin Resonance (ESR) Spectroscopy for Radical Anion and Cation Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study species with unpaired electrons, such as radical anions and cations. bhu.ac.innih.gov This makes it an invaluable tool for characterizing the charged species of this compound that can be generated through chemical or electrochemical oxidation or reduction. utexas.edu

The ESR spectrum provides information about the distribution of the unpaired electron's spin density within the molecule. ethernet.edu.et This is observed through the hyperfine splitting pattern, which arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the molecule. bhu.ac.in By analyzing the hyperfine coupling constants, it is possible to map out the delocalization of the unpaired electron over the aromatic framework. utexas.edursc.org

For example, studies on the radical anions of related dibenzo[a,d]cycloheptene have shown that the ESR spectra can be temperature-dependent, indicating conformational changes in the molecule. rsc.org Furthermore, the counterion used in the reduction process can also influence the ESR spectrum. rsc.org In situ spectroelectrochemical ESR allows for the direct observation of the radical species as they are generated at an electrode surface. mpg.de

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure and Surface Interface Analysis

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique that provides information about the electronic structure of materials. libretexts.orgicn2.cat It is based on the photoelectric effect, where electrons are emitted from a material upon irradiation with photons. helmholtz-berlin.de There are two main types of PES: X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS).

XPS uses X-rays to probe the core-level electrons, providing information about the elemental composition and chemical states of the atoms in the molecule. libretexts.orgntu.edu.tw This can be useful for confirming the purity of a this compound sample and for studying its interaction with other molecules or surfaces. researchgate.net

UPS, on the other hand, uses UV radiation to probe the valence-level electrons, which are involved in chemical bonding. libretexts.orgntu.edu.tw The UPS spectrum provides a direct measurement of the energies of the occupied molecular orbitals. ntu.edu.tw This information is crucial for understanding the electronic properties of this compound and for predicting its behavior in electronic devices. For instance, UPS can be used to determine the ionization potential and to map the energy level alignment at interfaces with other materials, such as electrodes in an organic light-emitting diode (OLED). researchgate.net

Information Obtained from Photoelectron Spectroscopy:

TechniqueInformation ProvidedApplication to this compound
XPS Elemental composition, chemical states of atoms. libretexts.orgntu.edu.twPurity analysis, study of chemical modifications and interactions with substrates. researchgate.net
UPS Valence band structure, ionization potential, work function. libretexts.orgntu.edu.twDetermination of HOMO energy level, understanding charge injection barriers in devices. researchgate.net

Scanning Probe Microscopy (STM, AFM) for Adsorption and Self-Assembly Studies on Surfaces

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provide real-space images of surfaces with atomic or molecular resolution. mpg.deuni-regensburg.de These techniques are invaluable for studying the adsorption behavior and self-assembly of this compound molecules on various substrates. arxiv.org

STM operates by measuring the quantum tunneling current between a sharp metallic tip and a conducting sample. mpg.de It can be used to visualize the arrangement of individual molecules on a surface and to probe their electronic properties, such as the local density of states. mpg.de This allows for the investigation of how the molecules pack together to form self-assembled monolayers and how their electronic structure is affected by the underlying substrate. researchgate.net

AFM, on the other hand, measures the forces between a sharp tip and the sample surface. uni-regensburg.de It can be used to image both conducting and non-conducting surfaces and can provide information about the topography and mechanical properties of the adsorbed molecular layers. springernature.com High-resolution AFM with a functionalized tip can even resolve the internal chemical structure of individual molecules. researchgate.net

These techniques have been widely used to study the on-surface synthesis and characterization of various polycyclic aromatic hydrocarbons, providing unprecedented insights into their structure and reactivity at the single-molecule level. mpg.deresearchgate.net

Single-Molecule Spectroscopy of this compound Derivatives for Quantum Phenomena

Single-molecule spectroscopy allows for the investigation of the photophysical properties of individual this compound derivative molecules, eliminating the ensemble averaging inherent in bulk measurements. This approach has been crucial in revealing quantum phenomena that are otherwise obscured.

Studies on related polycyclic aromatic hydrocarbons like dibenzoterrylene (DBT) have demonstrated the power of single-molecule spectroscopy. rsc.orgresearchgate.net For example, by embedding these molecules in a host matrix at low concentrations, researchers can probe the fluorescence of individual molecules. acs.org This has led to the observation of narrow spectral lines at low temperatures and the study of phenomena like photon antibunching, which is a hallmark of a single quantum emitter. acs.org

The application of external fields, such as an electric field (Stark effect), can be used to tune the emission properties of single molecules, which is a key requirement for their use in quantum information processing and sensing. researchgate.net Furthermore, single-molecule conductance measurements on related dibenzopentalenes have revealed the influence of aromaticity and quantum interference effects on charge transport through a single molecule. nih.gov These studies provide fundamental insights that are essential for the rational design of molecular-scale electronic components.

Reactivity, Transformation, and Supramolecular Assembly of Dibenzo A,c Naphthacene

Oxidative and Reductive Pathways of Dibenzo[a,c]naphthacene

The electronic properties of this compound and its derivatives can be probed through electrochemical methods. For instance, a methoxy-substituted dibenzo[fg,op]naphthacene derivative was found to have a HOMO level at approximately -5.2 eV and a LUMO level at roughly -2.1 eV, as determined by cyclic voltammetry and UV/vis spectroscopy. researchgate.net The electrochemical reversibility of this derivative was studied at various scan rates. researchgate.net

The oxidation of related polycyclic aromatic hydrocarbons, such as naphthalene (B1677914), is often initiated by hydroxyl radicals. researchgate.net These reactions can proceed through different pathways, including OH-addition and H-abstraction, with the dominant pathway being temperature-dependent. researchgate.net While specific oxidative pathways for this compound are not detailed in the provided results, the study of related PAHs offers insight into potential transformation mechanisms. For example, the oxidation of anthracene (B1667546) derivatives can be achieved using reagents like FeCl3 or a combination of DDQ and MeSO3H. beilstein-journals.org Furthermore, some dibenzocycloheptenol derivatives can undergo oxidative ring contraction to yield 9,10-disubstituted anthracenes in an acidic medium. acs.org

Reductive processes have also been employed in the synthesis of dibenzopentalenes, which are structurally related to this compound. The reduction of o,o'-bis(arylcarbonyl)diphenylacetylenes with lithium naphthalenide can produce dibenzopentalenes. mdpi.com

Chemo- and Regioselective Functionalization Reactions of the this compound Core

The functionalization of the this compound core is crucial for tuning its physical and chemical properties. Chemo- and regioselective reactions allow for the precise introduction of substituents at specific positions of the aromatic framework.

One notable example is the synthesis of 2,3,5,6-tetraalkoxydibenz[a,c]anthracenes with substituents at the 11- and 12-positions. researchgate.net This was achieved through a Suzuki coupling followed by an oxidative cyclization. researchgate.net The nature of these substituents significantly influences the material's properties, such as its ability to form liquid crystalline phases. researchgate.net

Palladium-catalyzed reactions are also instrumental in the functionalization of related aromatic systems. For instance, a two-fold annulation reaction of 2,6-dihalogenobiphenyls with o-chloroaromatic carboxylic acids has been developed for the synthesis of various dibenzo[fg,op]tetracenes. researchgate.net Additionally, ruthenium-catalyzed regioselective C–H arylation of aromatic ketones has been used to synthesize dibenzo[a,h]anthracenes. beilstein-journals.org

The use of supramolecular masks has emerged as a powerful strategy for achieving chemo- and regioselectivity in the functionalization of fullerenes, a concept that could potentially be applied to large PAHs like this compound. acs.org This method allows for the selective modification of specific sites on the molecule. acs.org

Furthermore, copper-catalyzed reactions have been developed for the chemo- and regioselective C(sp3)-H oxidation of related biphenyl (B1667301) derivatives, leading to the formation of seven-membered lactones. nih.govnih.gov This highlights the potential for selective functionalization of alkyl side chains attached to a this compound core.

Cycloaddition Reactions and Pericyclic Transformations Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic systems and are a key class of pericyclic reactions. msu.edu These reactions involve the concerted combination of two π-electron systems to form a ring with new σ-bonds. msu.edu The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to create six-membered rings. libretexts.orglibretexts.org

While specific examples of cycloaddition reactions directly involving the this compound core are not prevalent in the provided search results, the principles of these reactions are broadly applicable to polycyclic aromatic hydrocarbons. The reactivity of a PAH in a cycloaddition reaction is influenced by its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.org

Pericyclic reactions, a broader category that includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, proceed through cyclic transition states. msu.edu The stereochemistry of the products of these reactions is often highly controlled. msu.edu The selective nature of these reactions has been demonstrated in the valence-isomer selective cycloadditions of cycloheptatrienes-norcaradienes, where the reaction pathway can be switched between a [6+2] and a [4+2] cycloaddition by changing the reaction partner. nih.gov

The synthesis of related polycyclic aromatic scaffolds can involve intramolecular Scholl cyclizations, which proceed via radical cation intermediates to form multiple C-C bonds. acs.org Cationic rearrangement reactions also offer an alternative pathway to various PAH skeletons. acs.org

Host-Guest Chemistry and Complexation with this compound Scaffolds

Host-guest chemistry involves the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule or ion. nobelprize.org The extended, concave surface of this compound and its derivatives makes them potential candidates for use as hosts in supramolecular systems.

While specific examples of this compound acting as a host are not detailed in the provided search results, the principles of host-guest chemistry are well-established for other large aromatic scaffolds like calixarenes. nih.gov Calixarenes, which also possess hydrophobic cavities, can form complexes with various guest molecules, and this complexation can be influenced by the electronic properties of substituents on the calixarene (B151959) scaffold. nih.gov

The concept of bioorthogonal complexation, which utilizes host-guest interactions for cell-surface labeling, demonstrates the potential for designing highly specific molecular recognition systems. nih.gov In this approach, a host molecule like cucurbit acs.orguril can selectively bind to a guest molecule that has been metabolically incorporated into a cell's surface. nih.gov

Furthermore, the self-assembly of cyclodextrins, another class of host molecules, can be controlled by the interplay of aromatic and host-guest interactions. frontiersin.org This highlights the potential for creating complex, responsive supramolecular systems by combining the recognition properties of a host with the self-assembling nature of aromatic building blocks. The development of triptycene-like scaffolds, which have a defined three-dimensional structure, also opens up new avenues for creating novel cavitands and porous materials for host-guest applications. rsc.org

Advanced Materials Science Applications and Functional Integration of Dibenzo A,c Naphthacene

Dibenzo[a,c]naphthacene in Organic Electronic Device Architectures

Derivatives of the this compound framework, especially the nitrogen-containing dibenzo[a,c]phenazines, have been identified as excellent building blocks for organic electronic devices. Their rigid and planar structure facilitates strong intermolecular electronic coupling, which is crucial for efficient charge transport and luminescence. These compounds are frequently employed as acceptors in donor-acceptor (D-A) type molecules, which are fundamental to modern organic electronics. acs.org

While specific studies on OFETs using the parent this compound are limited, research on its isomers and related PAHs provides insight into the expected charge transport mechanisms. For instance, dialkylated dibenzo[a,h]anthracene, an isomer, has been synthesized and shown to form a 2D lamellar herringbone packing structure. nih.gov This ordered molecular arrangement is critical for efficient charge transport, enabling blade-coated films to achieve high carrier mobility up to 2.97 cm² V⁻¹ s⁻¹. nih.gov

In organic semiconductors, charge transport generally occurs via a hopping mechanism, where charge carriers move between localized states on adjacent molecules. The efficiency of this process is highly dependent on the degree of molecular ordering and the electronic coupling between molecules, which is influenced by the molecular packing in the solid state. utexas.edursc.org For this compound and its derivatives, the planar aromatic core is expected to promote π-π stacking, creating pathways for charge carriers to move through the material. The performance of such OFETs is typically characterized by their field-effect mobility (μ), which quantifies the velocity of charge carriers in an applied electric field, and their on/off current ratio, a measure of the transistor's switching efficiency. inoe.ro The choice of alkyl side chains and deposition techniques significantly influences the thin-film morphology and, consequently, the device's electrical performance. nih.govresearchgate.net

The design of OLEDs incorporating this compound derivatives has focused heavily on its nitrogen-containing analogue, dibenzo[a,c]phenazine (B1222753) (often abbreviated as BP or DPPZ), which serves as a rigid and powerful electron acceptor. acs.orgrsc.org A key strategy involves creating donor-acceptor (D-A) molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). This mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. nih.gov

Key Design Principles:

Donor-Acceptor Structure: Strong electron-donating units, such as 9,9-dimethylacridan (DMAC) or 10H-phenoxazine (PXZ), are attached to the dibenzo[a,c]phenazine acceptor core. acs.orgrsc.org This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. A small ΔEST is crucial for efficient reverse intersystem crossing (RISC), the defining process of TADF. rsc.org

Tuning Emission Color: The emission wavelength can be precisely controlled by modulating the strength and number of donor units. Increasing the number of DMAC donors on the dibenzo[a,c]phenazine core can shift the emission from green to orange-red by strengthening the intramolecular charge transfer (ICT) effect. acs.orgnih.gov

Improving Quantum Yield: The photoluminescence quantum yield (PLQY) is a critical parameter for emitter efficiency. Molecular design strategies, such as modifying the substitution position of the donor on the acceptor core (isomerization), can suppress non-radiative decay pathways and significantly enhance PLQY. rsc.org For example, attaching donor groups at the 11-position of the dibenzo[a,c]phenazine core has been shown to yield higher PLQYs compared to substitution at the 10-position. rsc.org

These design principles have led to the development of highly efficient orange-red TADF-OLEDs with external quantum efficiencies (EQEs) reaching up to 23.8%. acs.orgrsc.orgnih.gov Further functionalization, such as adding dicarbonitrile groups to create dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN), has extended the emission into the near-infrared (NIR) region, achieving an EQE of 7.68% at 698 nm. rsc.org

Emitter CompoundDonor Unit(s)Emission ColorMax. EQE (%)Ref.
3DMAC–BP 3x DMACOrange-Red (606 nm)22.0 acs.org
DMAC-11-DPPZ 1x DMACOrange23.8 rsc.org
PXZ-11-DPPZ 1x PXZOrange13.7 rsc.org
DPA-DBPzDCN 1x DPANear-Infrared (698 nm)7.68 rsc.org

Photovoltaic Applications of this compound: Charge Generation and Separation Dynamics

The application of this compound in organic photovoltaics (OPVs) is a less explored area compared to its use in OLEDs. However, the fundamental properties of related PAHs suggest potential utility. In OPVs, the active layer typically consists of a bulk heterojunction blend of an electron donor and an electron acceptor material.

The process of generating electricity involves several key steps:

Light Absorption: A photon is absorbed by the donor or acceptor material, creating a tightly bound electron-hole pair known as an exciton (B1674681).

Exciton Diffusion: The exciton migrates through the material to a donor-acceptor interface.

Charge Separation: At the interface, the exciton dissociates. The electron is transferred to the acceptor, and the hole remains on the donor. The energy level offset between the donor and acceptor materials drives this process.

Charge Transport and Collection: The separated electrons and holes travel through the acceptor and donor domains, respectively, to be collected at the electrodes, generating a photocurrent.

Research on materials like 7,14-bis((triisopropylsilyl)-ethynyl)dibenzo[b,def]chrysene (TIPS-DBC), a related dibenzo-acene, highlights the importance of molecular aggregation on the HOMO energy level, which directly impacts the efficiency of charge separation and the open-circuit voltage of the solar cell. nih.gov For this compound to be effective in OPVs, it would need to be paired with a suitable donor or acceptor material to ensure efficient exciton dissociation and charge transport. researchgate.net Its strong absorption and charge-carrying capabilities make it a candidate for future investigation in this field.

Advanced Sensory Applications of this compound-Based Systems

The excellent photophysical properties of dibenzo[a,c]phenazine derivatives make them highly suitable for use as fluorescent probes. nih.gov These compounds possess high quantum yields, good photostability, and large Stokes shifts (the separation between absorption and emission maxima), which are desirable characteristics for high-sensitivity sensors. nih.govrsc.org

A fluorescent probe based on dibenzo[a,c]phenazin-11-amine (B2940245) has been developed for the rapid and selective detection of thiophenols, which are toxic environmental pollutants. rsc.orgresearchgate.net The sensor design incorporates the dibenzo[a,c]phenazine unit as the fluorophore and a 2,4-dinitrobenzenesulfonyl group as the recognition site and fluorescence quencher. nih.gov In the absence of thiophenols, the probe's fluorescence is quenched. Upon reaction with a thiophenol, the recognition group is cleaved, restoring the intense fluorescence of the dibenzo[a,c]phenazine core.

This probe demonstrates high selectivity for thiophenols over other potential interferents like biothiols and metal ions. rsc.org It operates effectively over an exceptionally wide pH range (5 to 13) and exhibits a low detection limit of 40 nM. rsc.orgresearchgate.net The system has been successfully applied to quantify thiophenol concentrations in real environmental water samples, including tap water, spring water, and seawater, demonstrating its practical value for environmental monitoring. nih.govrsc.org

This compound in Molecular Logic Gates and Switches

The development of molecular-scale devices capable of performing logical operations is a key goal in nanotechnology. These molecular logic gates function by converting chemical or physical inputs into a measurable output, such as a change in fluorescence intensity. mdpi.comnih.gov An output signal (e.g., fluorescence "ON") can be designated as a logical "1," while the absence of a signal (fluorescence "OFF") represents a "0." mdpi.com

While specific examples of this compound being used in molecular logic gates are not yet widely reported, the principles are well-established for other fluorescent molecules. The switching behavior of a molecule's fluorescence in response to external stimuli like ions (e.g., H⁺) or redox agents (e.g., Fe³⁺) can be used to construct fundamental logic gates such as AND, OR, and INHIBIT. nih.govnih.gov Given the demonstrated fluorescence switching capabilities of dibenzo[a,c]phenazine derivatives in sensory applications, they represent promising candidates for the design of future molecular logic systems. rsc.org The ability to turn fluorescence "on" or "off" based on a specific chemical reaction is the fundamental requirement for a molecular switch, which is the basis for constructing more complex logic gates. mdpi.comslideshare.net

Integration of this compound into Hybrid Materials and Nanostructures

Integrating organic molecules like this compound into hybrid materials and nanostructures offers a pathway to create advanced materials with synergistic properties. This involves combining the organic semiconductor with other components, such as inorganic nanoparticles, polymers, or carbon nanostructures.

Research on related disc-shaped PAHs, such as derivatives of dibenzo[fg,op]naphthacene, shows that these molecules can self-assemble into highly ordered nanostructures. biu.ac.il These derivatives are known to form hexagonal columnar mesophases, a type of liquid crystal phase where the molecules stack on top of one another to create one-dimensional columns. biu.ac.il This self-assembly behavior is crucial for creating well-ordered thin films, which is essential for maximizing charge transport in electronic devices. The ability to form such ordered nanostructures suggests that this compound could be a valuable component in creating hybrid materials where long-range order is desired. Potential integration strategies could involve co-assembly with other materials to form functional nanocomposites for applications in electronics, sensing, or energy storage.

Environmental and Astrochemical Significance of Dibenzo A,c Naphthacene

Formation Pathways of Dibenzo[a,c]naphthacene in High-Temperature Processes

This compound, like other complex PAHs, is not intentionally produced but is a byproduct of the incomplete combustion of organic materials. Its formation is intrinsically linked to high-temperature environments such as industrial processes and natural combustion events.

The formation of this compound during pyrolysis and combustion involves complex chemical reactions. These mechanisms are generally understood through the study of similar PAHs, as specific detailed pathways for this particular isomer are not extensively documented. The process typically begins with the thermal decomposition of larger organic molecules into smaller, reactive fragments. These fragments, including radicals and smaller unsaturated hydrocarbons, then recombine and grow in a process known as pyrosynthesis.

Key steps in the formation of larger PAHs include:

Hydrogen Abstraction-Carbon Addition (HACA) Mechanism: This is a widely accepted model for the growth of aromatic rings in flames. The process involves the abstraction of a hydrogen atom from an existing aromatic ring, creating a radical site. This site can then react with an acetylene (B1199291) molecule, leading to the addition of a two-carbon unit and subsequent cyclization to form a new aromatic ring. This cycle can repeat, leading to the formation of progressively larger PAH structures.

Radical-Molecule and Radical-Radical Reactions: In the high-temperature, radical-rich environment of a flame, reactions between aromatic radicals and other hydrocarbon molecules, or between two aromatic radicals, can lead to the formation of larger, more complex PAH structures.

Flash Vacuum Pyrolysis: Studies on related compounds, such as dibenzosuberones, have shown that flash vacuum pyrolysis can lead to the regiospecific formation of anthracenes, indicating that high-temperature, low-pressure conditions can drive specific cyclization and aromatization reactions. acs.org

The specific arrangement of the fused rings in this compound is a result of the thermodynamic and kinetic favorability of certain reaction pathways during the growth and cyclization of the PAH skeleton. The final structure is influenced by factors such as temperature, pressure, and the chemical composition of the fuel and oxidant.

Formation MechanismDescriptionKey Intermediates
Hydrogen Abstraction-Carbon Addition (HACA)A stepwise growth mechanism involving the addition of acetylene to an aromatic radical, leading to the formation of a new aromatic ring.Aromatic radicals, acetylene
Radical-Molecule ReactionsReactions between aromatic radicals and other hydrocarbon molecules, contributing to the growth of the PAH structure.Aromatic radicals, various hydrocarbons
Radical-Radical ReactionsCombination of two aromatic radicals to form a larger PAH molecule.Aromatic radicals

Chemical Fate and Transformation Mechanisms of this compound in Environmental Matrices

Once released into the environment, this compound is subject to various transformation processes that determine its persistence and fate. These processes can be broadly categorized as biotic and abiotic.

Biodegradation: Microbial degradation is a significant pathway for the removal of PAHs from the environment. Studies on similar dibenzo-isomers, such as dibenzo[a,h]anthracene, have shown that certain bacteria and cyanobacteria can degrade these compounds. researchgate.net For instance, Sphingomonas paucimobilis has been reported to mineralize dibenzo[a,h]anthracene. researchgate.net The biodegradation of PAHs often begins with the enzymatic introduction of oxygen atoms into the aromatic rings by dioxygenase enzymes, leading to the formation of dihydrodiols. These intermediates can then be further metabolized, ultimately leading to ring cleavage and mineralization to carbon dioxide and water. The rate and extent of biodegradation are influenced by environmental factors such as the presence of suitable microbial populations, oxygen levels, temperature, and pH.

Atmospheric Transformation: In the atmosphere, this compound is expected to be present primarily in the particulate phase due to its low vapor pressure. Its atmospheric fate is largely governed by reactions with oxidizing agents. The most important of these in the troposphere is the hydroxyl (OH) radical. researchgate.net The reaction of PAHs with OH radicals can proceed via addition to the aromatic rings or hydrogen abstraction from C-H bonds. researchgate.net These reactions initiate a series of complex chemical transformations that can lead to the formation of oxygenated PAHs, such as quinones, which may have different toxicological properties than the parent compound. Photolysis, or the degradation by direct absorption of sunlight, can also contribute to the transformation of PAHs, particularly those adsorbed on surfaces.

Transformation ProcessDescriptionKey Reactants/Mediators
BiodegradationMicrobial breakdown of the compound, often initiated by dioxygenase enzymes.Bacteria, fungi, cyanobacteria
Atmospheric OxidationReaction with atmospheric oxidants, primarily the hydroxyl (OH) radical.OH radicals, ozone, nitrate (B79036) radicals
PhotolysisDegradation through the absorption of solar radiation.UV radiation

Theoretical Models of this compound in Interstellar Environments and Astrophysical Contexts

Polycyclic aromatic hydrocarbons are considered to be important components of the interstellar medium (ISM), potentially accounting for a significant fraction of the cosmic carbon budget. They are thought to be responsible for the unidentified infrared emission bands observed from various astronomical objects. Theoretical models are crucial for understanding the behavior and spectral signatures of specific PAHs like this compound in these environments.

Quantum Chemical Calculations: Theoretical studies of PAHs in astrophysical contexts heavily rely on quantum chemical calculations, such as Density Functional Theory (DFT). These methods are used to predict various molecular properties of this compound that are relevant to its behavior in the ISM, including:

Vibrational Frequencies: Calculated vibrational spectra, particularly in the infrared region, can be compared with astronomical observations to identify the presence of specific PAHs.

Electronic Transitions: The energies and intensities of electronic transitions, which occur in the ultraviolet and visible regions of the spectrum, are important for understanding the interaction of PAHs with interstellar radiation and for identifying potential carriers of the diffuse interstellar bands.

Ionization Potentials and Electron Affinities: These properties determine the charge state of the molecule in different interstellar environments, which in turn affects its chemical reactivity and spectral characteristics.

Photodissociation Pathways: Theoretical models can explore the stability of PAHs when exposed to the harsh interstellar radiation field, predicting their fragmentation pathways and lifetimes.

Astrochemical Models: The data obtained from quantum chemical calculations are used as input for larger-scale astrochemical models. These models aim to simulate the chemical evolution of interstellar clouds and protoplanetary disks, including the formation, destruction, and excitation of PAHs. By including the specific properties of this compound in these models, astronomers can better constrain its potential abundance and role in the chemical and physical processes of the ISM.

Theoretical ModelApplicationPredicted Properties
Density Functional Theory (DFT)Calculation of molecular properties.Vibrational frequencies, electronic transitions, ionization potential
Astrochemical ModelsSimulation of chemical evolution in the ISM.Abundance, formation and destruction rates

Emerging Research Directions and Future Perspectives for Dibenzo A,c Naphthacene Chemistry

Rational Design of Next-Generation Dibenzo[a,c]naphthacene Derivatives with Tailored Functionality

The rational design of novel this compound derivatives is a key avenue for future research, aiming to create molecules with precisely tailored functionalities. This approach involves the strategic introduction of various substituent groups onto the core structure to modulate its electronic, optical, and self-assembly properties.

One promising strategy is the introduction of electron-donating or electron-withdrawing groups to fine-tune the frontier molecular orbital (HOMO and LUMO) energy levels. This is a well-established method in the design of organic electronic materials. For instance, in the related field of dibenzo[a,c]phenazine-based emitters for organic light-emitting diodes (OLEDs), the strategic placement of donor moieties has been shown to control the emission color from green to deep-red. acs.org A similar approach could be applied to this compound to develop new materials for optoelectronic applications.

Furthermore, the attachment of bulky or flexible side chains can be used to control the solid-state packing and morphology of this compound derivatives. This is crucial for applications such as organic thin-film transistors (OTFTs), where molecular ordering significantly impacts charge carrier mobility. Research on dialkylated dibenzo[a,h]anthracenes has demonstrated that the nature of the alkyl substituents profoundly influences the molecular arrangement and, consequently, the performance of OTFT devices.

The synthesis of larger, more complex structures incorporating the this compound unit as a building block is another exciting prospect. This could lead to the development of novel nanographenes with unique electronic and magnetic properties.

Design StrategyTarget PropertyPotential Application
Introduction of electron-donating/withdrawing groupsTunable HOMO/LUMO levels, controlled emission colorOrganic Light-Emitting Diodes (OLEDs)
Attachment of bulky/flexible side chainsControlled solid-state packing, enhanced solubilityOrganic Thin-Film Transistors (OTFTs)
Incorporation into larger conjugated systemsNovel electronic and magnetic propertiesNanographene materials

Synergistic Experimental and Computational Approaches for this compound Systems

A synergistic combination of experimental and computational methods will be indispensable for advancing the understanding of this compound chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of both the parent molecule and its derivatives.

Computational modeling can be employed to predict the effects of different functional groups on the electronic properties of the this compound core, thereby guiding synthetic efforts towards molecules with desired characteristics. For example, theoretical calculations have been instrumental in understanding the relationship between molecular structure and luminescence properties in dibenzo[a,c]phenazine-based emitters. nih.gov

These theoretical predictions can then be validated and refined through experimental characterization. Spectroscopic techniques, including UV-vis absorption and photoluminescence spectroscopy, are essential for probing the optical properties of new derivatives. X-ray crystallography can provide definitive information on the molecular structure and solid-state packing, which is crucial for understanding structure-property relationships.

The interplay between theory and experiment will be vital for building a comprehensive understanding of this compound systems, accelerating the discovery of new materials with enhanced performance.

Exploration of Novel Applications and Interdisciplinary Research Foci for this compound

While the potential of this compound in organic electronics is a primary focus, there are numerous other avenues for its application that warrant exploration. The unique shape and electronic properties of this molecule could be leveraged in a variety of interdisciplinary fields.

One area of interest is the development of novel liquid crystalline materials. The board-like structure of some dibenzo[fg,op]naphthacene derivatives has been shown to induce the formation of smectic liquid crystal phases. rsc.org It is conceivable that appropriately functionalized this compound derivatives could also exhibit interesting mesomorphic behavior, with potential applications in displays and sensors.

The development of fluorescent probes for chemical and biological sensing is another promising direction. The dibenzo[a,c]phenazine (B1222753) core, which is structurally related to this compound, has been successfully utilized in the design of a fluorescent probe for the detection of thiophenols in environmental water samples. nih.gov This suggests that the this compound scaffold could also serve as a platform for the development of new sensory materials.

Furthermore, the incorporation of this compound units into polymers could lead to new materials with interesting optical and electronic properties for a range of applications, from advanced coatings to components in electronic devices.

Challenges and Opportunities in this compound Research

Despite its potential, the field of this compound chemistry faces several challenges. A primary hurdle is the limited availability of efficient and scalable synthetic routes to the parent molecule and its derivatives. The development of novel synthetic methodologies will be crucial for unlocking the full potential of this compound.

Another challenge is the relatively sparse body of research specifically focused on this compound. Much of the current understanding is inferred from studies on its isomers and related compounds. There is a clear need for fundamental research to elucidate the intrinsic photophysical and electronic properties of the this compound core.

These challenges, however, also present significant opportunities. The underexplored nature of this compound means that there is a vast chemical space to be explored, with the potential for the discovery of novel materials with unique properties and applications. The development of efficient synthetic strategies would open the door to a wide range of new derivatives for investigation.

Moreover, the opportunity to apply modern computational and experimental techniques to a relatively unstudied system provides a fertile ground for fundamental scientific discovery. A deeper understanding of the structure-property relationships in this compound could have broader implications for the design of new functional organic materials.

ChallengeOpportunity
Limited synthetic routesDevelopment of novel and efficient synthetic methodologies
Sparse dedicated researchFundamental studies on intrinsic properties, discovery of novel phenomena
Inferred properties from isomersDirect investigation to reveal unique characteristics

Q & A

Q. How can researchers confirm the structural identity of Dibenzo[a,c]naphthacene experimentally?

Methodological Answer:

  • X-ray crystallography is the gold standard for confirming polycyclic aromatic hydrocarbon (PAH) structures. For this compound, compare observed bond lengths and angles with computational models (e.g., DFT calculations).
  • High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy can validate purity and electronic properties. Use retention time and spectral matching against standards (e.g., CAS 215-58-7) .
  • Mass spectrometry (MS) with electron ionization (EI) can verify molecular weight (C22H14, 278.36 g/mol) and fragmentation patterns .

Q. What are the critical steps in synthesizing this compound for lab-scale studies?

Methodological Answer:

  • Follow multi-step aromatic annulation protocols, such as the Diels-Alder reaction or photocyclization of precursor anthracene derivatives.
  • Purification requires column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Monitor purity via thin-layer chromatography (TLC) .
  • For reproducibility, document reaction conditions (temperature, catalyst load) and characterize intermediates using <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How should researchers handle discrepancies in reported thermodynamic properties (e.g., enthalpy of vaporization)?

Methodological Answer:

  • Cross-validate data using Joback and Crippen methods for estimating properties like ΔHvap (81.51 kJ/mol) and logP (6.890). Compare results with experimental values from NIST Webbook or Cheméo .
  • Address contradictions by testing under controlled conditions (e.g., differential scanning calorimetry for ΔHfus). Publish raw data to enhance reproducibility .

Advanced Research Questions

Q. What strategies optimize the solubility of this compound in aqueous systems for toxicity studies?

Methodological Answer:

  • Use cyclodextrin-based encapsulation to enhance water solubility (log10ws = -9.91). Characterize host-guest complexes via NMR titration .
  • Test surfactants (e.g., Tween-80) at varying concentrations and measure solubility via UV absorbance at λmax (~350 nm) .

Q. How can researchers resolve conflicting mutagenicity data for this compound in environmental toxicology?

Methodological Answer:

  • Conduct Ames tests with TA98 and TA100 strains, including metabolic activation (S9 liver homogenate). Compare results with structurally similar PAHs (e.g., benzo[a]pyrene) .
  • Analyze dose-response curves and use Comet assays to detect DNA strand breaks in mammalian cell lines. Control for photodegradation artifacts .

Q. What computational methods are most reliable for predicting the environmental persistence of this compound?

Methodological Answer:

  • Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF). Validate with experimental soil adsorption studies (Koc values) .
  • Use molecular dynamics (MD) simulations to model interactions with humic acids and predict sequestration in sediments .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources?

Methodological Answer:

  • Impurities (e.g., isomer contamination) significantly affect melting points. Use recrystallization in toluene/ethanol mixtures and verify purity via HPLC (>99%) .
  • Report detailed experimental conditions (heating rate, apparatus calibration) to align with standards like ASTM E794 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.